Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H7F2N3O4 |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-11(3-5(8)9)10-6(4)12(14)15/h2,5H,3H2,1H3 |
InChI Key |
CXOVHUVXFRYONN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Difluoroacetyl Precursors
A widely adopted approach involves reacting methyl hydrazine with α,β-unsaturated esters bearing difluoroacetyl groups. As demonstrated in a patented method for analogous pyrazole derivatives, 2,2-difluoroacetyl halides (e.g., chloride or bromide) undergo Michael addition with acrylate esters, followed by cyclization with methyl hydrazine.
Representative Protocol:
-
Michael Addition:
-
Cyclization:
-
Esterification:
-
Crude pyrazole-4-carboxylic acid is treated with methanol and thionyl chloride to form the methyl ester.
-
Purity: >99.5% after recrystallization from 40% ethanol.
-
Nitration and Fluorination of Preformed Pyrazoles
Alternative routes nitrate prefluorinated pyrazole intermediates. For example, methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes nitration using fuming nitric acid in sulfuric acid at 0°C.
Key Data:
This method faces limitations in scale-up due to exothermic nitration and requires rigorous temperature control.
Optimization Strategies for Industrial Feasibility
Solvent and Catalyst Screening
Industrial protocols prioritize solvent recovery and catalyst reuse. Polar aprotic solvents (e.g., DMF, DMSO) improve difluoroethyl group incorporation but complicate purification. Recent advances utilize water-ethanol mixtures (3:1 v/v) for cyclization, achieving 82% yield while simplifying waste management.
Catalyst Comparison:
| Catalyst | Isomer Ratio (3-NO₂:5-NO₂) | Yield (%) |
|---|---|---|
| KI | 94:6 | 78 |
| NaI | 92:8 | 75 |
| None | 85:15 | 68 |
Temperature and Residence Time Effects
Continuous-flow reactors mitigate thermal degradation risks during exothermic steps. A microreactor system operating at −25°C with a 15-minute residence time improved regioselectivity to 96:4 compared to batch processes (89:11).
Purification and Analytical Characterization
Recrystallization Techniques
Crude product purity increases from ~85% to >99.5% using ethanol-water (40–60% v/v) recrystallization. Larger crystal formation at 10°C minimizes solvent retention.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, pyrazole-H), 4.85 (t, J = 12.4 Hz, 2H, CF₂CH₂), 3.91 (s, 3H, COOCH₃). -
¹⁹F NMR : δ −118.2 (s, CF₂).
-
HPLC : Retention time = 6.72 min (C18 column, 70:30 acetonitrile-water).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires cryogenic conditions | 78–85 |
| Nitration | Simple reagents | Poor isomer control | 65–72 |
| Flow Chemistry | Enhanced safety, rapid optimization | High capital investment | 80–89 |
Industrial-Scale Production Insights
A 2024 pilot plant study achieved 85% yield at 100 kg scale using continuous-flow cyclization and in-line HPLC monitoring. Key parameters:
-
Feed Rate: 12 L/h
-
Cooling: −30°C jacketed reactor
-
Catalyst Loading: 0.5 eq KI
Annual production costs were reduced by 22% through solvent recycling and catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate has the following characteristics:
- Molecular Formula : C₆H₇F₂N₃O₂
- Molecular Weight : 173.15 g/mol
- Chemical Structure : The compound features a pyrazole ring with a nitro group and a difluoroethyl substituent, contributing to its biological activity.
Agricultural Applications
Fungicide Development
The primary application of this compound lies in its use as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are a class of fungicides. These fungicides target the mitochondrial respiration chain in fungi, effectively controlling various fungal diseases in crops.
Key Fungicides Derived from this compound:
| Fungicide Name | Year Registered | Target Fungal Diseases |
|---|---|---|
| Isopyrazam | 2010 | Broad-spectrum fungal control |
| Sedaxane | 2011 | Control of septoria leaf blotch |
| Bixafen | 2011 | Effective against multiple fungal species |
| Fluxapyroxad | 2011 | Major crops like cereals |
| Benzovindiflupyr | 2012 | Broad-spectrum activity |
| Pydiflumetofen | 2016 | Effective against various fungal pathogens |
| Inpyrfluxam | 2019 | Newest addition to SDHI fungicides |
These fungicides have been shown to be effective against major crop pests such as Alternaria species, which cause early blight in tomatoes and potatoes. However, they generally lack efficacy against oomycetes, which are responsible for significant crop diseases like late blight caused by Phytophthora infestans .
Environmental Impact and Residual Studies
Research indicates that this compound and its derivatives can persist in the environment following agricultural use. For instance, fluxapyroxad has been reported to have substantial usage in the United States, raising concerns about its metabolites and their ecological effects. The U.S. Geological Survey noted that fluxapyroxad was used at approximately 400,000 pounds (180,000 kg) in agricultural practices .
Potential Non-Agricultural Applications
While the primary focus remains on agricultural uses, there is potential for this compound to be explored in other fields:
Pharmaceutical Research
The unique structure of pyrazole derivatives has garnered interest in medicinal chemistry for their potential anti-inflammatory and anti-cancer properties. Further research is required to evaluate their efficacy and safety profiles in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylate ester group can undergo hydrolysis to release the active pyrazole derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate (Target) | C₇H₇F₂N₃O₄ | 235.14 (calculated) | Not provided | -NO₂ (C3), -COOCH₃ (C4), -CH₂CF₂H (N1) | ~95%* |
| 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | C₆H₅F₂N₃O₄ | 221.12 | 1006442-59-6 | -NO₂ (C3), -COOH (C4), -CH₂CF₂H (N1) | 95% |
| Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₃FNO₃ | 264.25 | 1326810-54-1 | -COOCH₂CH₃ (C3), -C₆H₃(F)(OCH₃) (C5) | Not provided |
| 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | C₁₂H₁₁N₃O₄ | 261.24 | Not provided | -NO₂ (C3), -COOH (C4), -CH₂C₆H₄CH₃ (N1) | Not provided |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | Not provided | -CF₂H (C3), -COOH (C4), -CH₃ (N1) | Not provided |
Note: Purity inferred from analogous compounds in , and 7.
Key Observations:
Functional Group Influence: The target compound’s methyl ester at C4 distinguishes it from analogs with carboxylic acids (e.g., 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid ). Esters generally exhibit higher lipophilicity, which may enhance membrane permeability compared to carboxylates.
Substituent Positioning :
- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate demonstrates how aryl substitutions at C5 (vs. nitro at C3 in the target) alter electronic properties. The target’s nitro group at C3 is a strong electron-withdrawing moiety, which could deactivate the pyrazole ring toward electrophilic substitution.
Fluorination Patterns :
- Compared to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , where the difluoromethyl group is at C3, the target’s difluoroethyl group on N1 may reduce steric hindrance near the reactive C4 ester, facilitating further derivatization.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Molecular Structure:
- Molecular Formula: C₇H₈F₂N₄O₂
- Molecular Weight: 192.16 g/mol
The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with a difluoroethylating agent. The resulting product exhibits unique properties due to the presence of both nitro and difluoroethyl groups, which influence its reactivity and biological interactions.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of nitro-containing compounds. This compound has shown promising results against various pathogens. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and disrupt cellular functions .
2.2 Antifungal Activity
Research on related pyrazole derivatives indicates that these compounds can exhibit significant antifungal activity. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, demonstrating higher efficacy than traditional fungicides like boscalid . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal properties.
3. Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Pathogen | Activity | Mechanism |
|---|---|---|---|
| Study A | S. aureus | Inhibition at 20 μM | DNA damage via reactive intermediates |
| Study B | P. aeruginosa | Inhibition at 30 μM | Disruption of cellular processes |
| Study C | Fungal strains | Higher activity than boscalid | Targeting fungal cell wall synthesis |
These studies demonstrate the compound's potential as a lead candidate for developing new antimicrobial agents.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the nitro group is crucial for its antimicrobial activity, while the difluoroethyl moiety enhances lipophilicity, improving membrane penetration .
Key Findings:
- Nitro Group: Essential for bioactivity; involved in generating reactive species.
- Difluoroethyl Group: Increases hydrophobicity and enhances interaction with biological membranes.
5. Conclusion
This compound exhibits a range of biological activities that make it a candidate for further research in antimicrobial and antifungal applications. Its unique chemical structure contributes to its efficacy, highlighting the importance of SAR studies in drug development.
Q & A
Q. What are the optimal synthetic routes for Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration and difluoroethylation. Key steps include:
- Cyclocondensation : Reacting methyl 3-nitro-1H-pyrazole-4-carboxylate precursors with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl bromide) under basic conditions (K₂CO₃/NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Nitration : Introducing the nitro group at the 3-position using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .
- Yield Optimization : Higher yields (>70%) are achieved with stoichiometric control (1:1.2 molar ratio of pyrazole to difluoroethylating agent) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, K₂CO₃, 70°C, 12h | 68–72 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 85 | |
| Difluoroethylation | 2,2-difluoroethyl bromide, NaH, DMSO | 75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The 2,2-difluoroethyl group shows a triplet (²JHF = 14 Hz) at δ ~4.5–4.7 ppm (¹H) and δ ~110–115 ppm (¹³C, CF₂). The nitro group deshields the adjacent pyrazole protons, appearing as a singlet at δ ~8.3–8.5 ppm .
- IR Spectroscopy : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 278.03 (calculated for C₇H₇F₂N₃O₄) with fragmentation peaks at m/z 232 (loss of NO₂) and 185 (loss of COOCH₃) .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store below 25°C in amber glass vials to prevent photodegradation .
- Moisture Sensitivity : Hydrolysis of the ester group occurs in aqueous environments (t₁/₂ = 14 days at pH 7.4). Use desiccants (silica gel) and anhydrous solvents (DMSO) for storage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the nitration and difluoroethylation steps during synthesis?
- Methodological Answer :
- Nitration Regioselectivity : Directed by the electron-withdrawing carboxylate group, which activates the 3-position of the pyrazole ring for electrophilic attack. Computational studies (DFT) show a 12.3 kcal/mol lower activation energy for nitration at the 3-position vs. 5-position .
- Difluoroethylation : The 1-position is favored due to steric accessibility and resonance stabilization of the transition state by the adjacent nitro group .
Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-deficient pyrazole ring (due to NO₂ and CF₂ groups) enhances oxidative addition with Pd(0) catalysts. Reactions with aryl boronic acids proceed at 80°C in THF with Pd(PPh₃)₄ (yields: 60–75%) .
- Table 2: Cross-Coupling Reactivity
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenyl | Pd(PPh₃)₄, K₂CO₃, THF | 72 | |
| 3-Pyridyl | PdCl₂(dppf), Cs₂CO₃, DMF | 65 |
Q. What computational models predict the compound’s behavior in biological systems, and which descriptors are critical?
- Methodological Answer :
- ADMET Prediction : Use QSAR models with descriptors like LogP (calculated: 1.92), polar surface area (89.2 Ų), and H-bond acceptors (5). Predict moderate blood-brain barrier permeability (LogBB = -0.8) .
- Docking Studies : Molecular docking (AutoDock Vina) reveals binding affinity (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
